molecular formula C8H4BrF3N2 B1378415 4-Bromo-5-(trifluoromethyl)-1H-indazole CAS No. 1428234-73-4

4-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1378415
CAS No.: 1428234-73-4
M. Wt: 265.03 g/mol
InChI Key: TUTWVEKYKXGGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to an indazole ring. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-nitrobenzonitrile with trifluoromethyl hydrazine under acidic conditions, followed by cyclization to form the indazole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and trifluoromethyl groups onto the indazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized indazole compounds .

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to bind more effectively to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

    4-Bromo-5-(trifluoromethyl)-1H-pyrrole: Contains a pyrrole ring, differing in the nitrogen atom’s position within the ring.

Uniqueness

4-Bromo-5-(trifluoromethyl)-1H-indazole is unique due to its specific combination of bromine and trifluoromethyl groups on the indazole scaffold. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4-3-13-14-6(4)2-1-5(7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTWVEKYKXGGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-(trifluoromethyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-(trifluoromethyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-(trifluoromethyl)-1H-indazole
Reactant of Route 4
4-Bromo-5-(trifluoromethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-(trifluoromethyl)-1H-indazole
Reactant of Route 6
4-Bromo-5-(trifluoromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.